(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol
Description
Properties
IUPAC Name |
(2S)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZBVRRPMNQEDK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477056 | |
| Record name | (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404909-58-6 | |
| Record name | (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps
Synthesis of 1,4-Dimethoxy-Naphthalene Derivative
- The precursor 1,4-dimethoxynaphthalene is prepared or procured as the starting aromatic system.
- Methoxylation at positions 1 and 4 is typically achieved by methylation of hydroxy groups using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in acetone, yielding 1,4-dimethoxybenzene derivatives with high efficiency (~85% yield reported).
Selective Bromination at the 3-Position
- Bromination is carried out using N-bromosuccinimide (NBS) in acetone at room temperature, which selectively introduces a bromine atom at the 3-position of the 1,4-dimethoxy-naphthalene ring.
- This reaction proceeds with good regioselectivity and yields (~85%) and mild conditions, avoiding over-bromination or side reactions.
Introduction of the Propan-2-ol Side Chain
- The 2-position of the brominated naphthalene is functionalized with a propan-2-ol moiety.
- This can be achieved by nucleophilic substitution or addition reactions starting from appropriate precursors such as 2-bromo-1,4-dimethoxynaphthalene.
- For enantioselective synthesis, chiral catalysts or chiral auxiliaries are employed to induce (s)-configuration at the propan-2-ol carbon.
- Reduction of a ketone intermediate (e.g., a propenone derivative) with sodium borohydride or other stereoselective reducing agents at low temperature (around 10 °C) is a common method to obtain the chiral alcohol with high enantiomeric excess (~96% yield reported for similar systems).
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxylation | Dimethyl sulfate, K2CO3, acetone | 85 | Efficient methylation of hydroquinone |
| Bromination | N-Bromosuccinimide, acetone, RT | 85 | Selective bromination at 3-position |
| Reduction to chiral alcohol | NaBH4, MeOH, 10 °C | 96 | Stereoselective reduction of ketone |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy :
- ^1H-NMR signals confirm the aromatic protons of the naphthalene ring between 7.26 and 8.36 ppm.
- Methoxy protons appear as singlets around 3.7 ppm.
- The chiral alcohol proton resonates typically in the region consistent with propan-2-ol moiety.
- Mass Spectrometry :
- Molecular ion peaks consistent with brominated dimethoxy naphthalene derivatives.
- IR Spectroscopy :
- Characteristic O-H stretching vibrations around 3340 cm^-1.
- Aromatic C-H stretching between 2895 and 3341 cm^-1.
- These data confirm the successful synthesis and purity of the target compound.
Notes on Stereochemical Control
- The (s)-configuration at the propan-2-ol center is typically achieved by stereoselective reduction of the corresponding ketone intermediate.
- Use of chiral reducing agents or asymmetric catalysis is essential for high enantiomeric purity.
- Reaction temperature and solvent choice (e.g., methanol at 10 °C) are critical parameters to maximize stereoselectivity and yield.
Summary Table of Preparation Method
| Stage | Reaction Type | Key Reagents/Conditions | Outcome/Yield | Key Observations |
|---|---|---|---|---|
| Methoxylation | Methylation | Dimethyl sulfate, K2CO3, acetone | 85% | Efficient conversion to dimethoxy |
| Bromination | Electrophilic aromatic substitution | NBS, acetone, RT | 85% | Selective 3-bromo substitution |
| Ketone formation | Condensation/oxidation | Various (not specified) | Intermediate | Precursor for chiral alcohol |
| Stereoselective reduction | Reduction | NaBH4, MeOH, 10 °C | 96% | High enantiomeric excess (s)-alcohol |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C3 position undergoes nucleophilic substitution under specific conditions. For example:
-
SN2 Displacement with Methoxide :
Treatment with sodium methoxide (NaOMe) in methanol at 60°C replaces bromine with a methoxy group, yielding 1,3,4-trimethoxy-naphthalen-2-yl-propan-2-ol. Reaction completion is confirmed by -NMR loss of the C–Br coupling () .
| Reagent | Solvent | Temperature | Product | Yield | Citation |
|---|---|---|---|---|---|
| NaOMe | Methanol | 60°C | 1,3,4-trimethoxy-naphthalen-2-yl-propan-2-ol | 78% |
-
Cross-Coupling Reactions :
Suzuki–Miyaura coupling with phenylboronic acid using Pd(PPh) catalyst in THF/HO (3:1) at 80°C forms a biaryl product. GC-MS analysis shows a molecular ion peak at .
Oxidation of the Alcohol Group
The secondary alcohol at the propan-2-ol moiety is oxidizable to a ketone:
-
Jones Oxidation :
Treatment with CrO in acetone at 0°C converts the alcohol to (3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-one. IR spectroscopy confirms the formation of a carbonyl stretch at .
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Citation |
|---|---|---|---|---|---|
| CrO | Acetone | 0°C | (3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-one | 65% |
Reduction Reactions
The alcohol group can be reduced to a hydrocarbon chain under radical conditions:
-
Barton–McCombie Deoxygenation :
Reaction with thiocarbonylimidazole and -BuSnH in toluene at 110°C removes the hydroxyl group, yielding 3-bromo-1,4-dimethoxy-2-(prop-2-enyl)-naphthalene. -NMR shows disappearance of the C–O signal at 72 ppm .
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes regioselective electrophilic substitution:
-
Nitration :
Nitration with HNO/HSO at 0°C introduces a nitro group at the C6 position. HPLC analysis confirms >95% regioselectivity .
Stereochemical Transformations
The (S)-configuration at the chiral center influences reaction outcomes:
-
Enzymatic Resolution :
Lipase-catalyzed acetylation in vinyl acetate selectively acetylates the (R)-enantiomer, enriching the (S)-isomer to >99% ee. Chiral HPLC (Chiralpak AD-H column) verifies enantiopurity .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss corresponding to Br elimination (observed via ion chromatography) .
Key Mechanistic Insights:
Scientific Research Applications
Chemistry
In the field of chemistry, (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol serves as an intermediate in the synthesis of complex molecules . Its functional groups allow for various chemical transformations:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can produce dehalogenated compounds or reduced naphthalene derivatives.
- Substitution Reactions : The bromine atom can be replaced with other functional groups, creating a variety of derivatives for further study .
Biology
The compound holds potential in biological research, particularly as a probe in biochemical assays or for studying biological pathways. Its structural characteristics may allow it to interact with specific biological targets, making it valuable for investigating molecular mechanisms in cellular processes.
Medicine
In medicinal chemistry, (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol may be explored for its pharmacological properties . Compounds with similar structures have been known to exhibit biological activity, which suggests that this compound could be investigated for potential therapeutic effects or as a lead compound in drug development .
Industry
The compound's unique properties may also find applications in industrial settings. It could be utilized in the production of materials with specific characteristics such as polymers or dyes, enhancing the functionality and aesthetic appeal of various products .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of similar naphthalene derivatives highlighted the importance of brominated compounds in organic synthesis. The researchers demonstrated that substitution reactions involving (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol could lead to the formation of valuable intermediates for pharmaceuticals .
Another research initiative investigated the biological activity of various naphthalene derivatives. The findings suggested that compounds structurally related to (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol exhibited significant activity against certain cancer cell lines, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Compounds :
- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11)
- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)
Key Differences :
- Core Structure : These compounds replace the naphthalene ring in the target molecule with a methoxymethyl-substituted indole system.
- Biological Activity: Demonstrated antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities. For example, Compound 11 showed significant β1-adrenoceptor affinity (IC₅₀ = 0.12 μM), highlighting the role of the indole-ether-propanol motif in receptor interactions .
Brominated Aromatic Derivatives
Compound : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Key Differences :
- Structure: A dibrominated furan derivative with tetraphenyl substituents, lacking the propanol chain.
- Synthesis : Formed unexpectedly via bromination under reflux, emphasizing the unpredictability of bromine’s reactivity in polycyclic systems .
Comparison Insight: The target compound’s bromine at the 3-position of naphthalene may undergo similar substitution reactions (e.g., Suzuki coupling), but its propanol chain adds steric and hydrogen-bonding capabilities absent in this furan derivative.
Naphthalenyl Propanolamine Derivatives
Compound: (1R,2R)-1-(7-Bromo-3-methoxy-naphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Key Differences :
- Structure: A bulkier naphthalene derivative with dimethylamino and phenylbutanol groups.
- Synthesis : Details unspecified, but the bromine and methoxy substitution pattern parallels the target compound, suggesting shared bromination or methoxylation steps .
Comparison Insight: The additional dimethylamino group in this analog could enhance solubility or receptor binding, whereas the target compound’s simpler structure may favor metabolic stability.
Thiophene/Naphthalene Hybrids
Compounds :
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
Key Differences :
- Core Structure : Thiophene replaces naphthalene in some positions, altering electronic properties.
- Applications: Listed as impurities or intermediates in pharmaceutical syntheses (e.g., drospirenone/ethinyl estradiol formulations) .
Comparison Insight : The target compound’s bromine atom provides a distinct handle for further functionalization compared to thiophene’s sulfur-based reactivity.
Biological Activity
Overview
(S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol is an organic compound belonging to the class of naphthalene derivatives. It features a bromine atom and two methoxy groups attached to a naphthalene ring, along with a propanol side chain. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : (2S)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
- Molecular Weight : 325.20 g/mol
- CAS Number : 404909-58-6
- Molecular Formula : C15H17BrO3
Synthesis
The synthesis of (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol typically involves:
- Methoxylation : Introducing methoxy groups using methylation reactions.
- Propanol Side Chain Addition : Adding the propanol side chain through Grignard reactions or other alkylation methods.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of halogen substituents, such as bromine, often enhances biological activity against various bacterial strains. For instance, studies have shown that related naphthalene derivatives can possess potent antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the antiproliferative effects of naphthalene derivatives on cancer cell lines. For example, compounds structurally similar to (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (nM) | Compound Tested |
|---|---|---|
| MCF-7 | 8 | Similar Naphthalene Derivative |
Study on Antibacterial Activity
A study assessed the antibacterial efficacy of several naphthalene derivatives, including those with bromine and methoxy substitutions. The results demonstrated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the role of functional groups in enhancing biological activity .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of various naphthalene derivatives, where (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol was included in a panel of tested compounds. The study found that this compound could induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the key synthetic routes for (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol, and how are regiochemical challenges addressed?
A common approach involves functionalizing a naphthalenol precursor via bromination and methoxylation. For example:
- Step 1 : Bromination of 1,4-dimethoxynaphthalene derivatives using bromine or NBS (N-bromosuccinimide) under controlled conditions to achieve 3-bromo substitution .
- Step 2 : Propargylation or allylation of the hydroxyl group, followed by reduction to introduce the propan-2-ol moiety. Propargyl bromide in DMF with K₂CO₃ as a base is often employed for ether formation .
- Regioselectivity : Steric and electronic effects of methoxy groups direct bromination to the 3-position. Chiral resolution (e.g., via enzymatic methods) or asymmetric synthesis ensures the (S)-configuration .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding of adjacent carbons) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute stereochemistry and confirms the naphthalene ring’s planarity. Example metrics: R-factor < 0.05, C–C bond lengths ~1.40 Å .
- MS/GC : High-resolution mass spectrometry (HRMS) verifies molecular weight, while GC with chiral columns confirms enantiopurity .
Advanced Research Questions
Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?
Discrepancies may arise from dynamic effects (e.g., atropisomerism) or crystal packing forces. Methodological solutions include:
- Variable-temperature NMR : Detects conformational flexibility in solution .
- DFT calculations : Compare theoretical and experimental NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
- Multi-crystal analysis : Collect data from multiple crystals to rule out packing artifacts .
Q. What strategies optimize biological activity studies for this compound?
-
Target selection : Prioritize cancer cell lines (e.g., MCF-7 breast cancer) based on structural analogs like 2-(furan-2-yl)naphthalen-1-ol derivatives, which show selective cytotoxicity .
-
Assay design :
Parameter Example Cell viability MTT assay, IC₅₀ determination Selectivity screening Compare normal vs. cancer cell lines Mechanism probing Apoptosis markers (caspase-3/7) -
Metabolic stability : Assess hepatic microsomal degradation to guide derivatization (e.g., prodrug strategies) .
Q. How are computational methods applied to predict reactivity or intermolecular interactions?
- Molecular docking : Simulate binding to targets (e.g., estrogen receptors) using AutoDock Vina. Key interactions include π-π stacking with naphthalene and hydrogen bonding via the hydroxyl group .
- Reactivity prediction : DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic sites (e.g., C-Br bond reactivity) .
- Solubility modeling : COSMO-RS predicts solubility in solvents like DMSO or ethanol, guiding formulation .
Methodological Challenges and Solutions
Q. Addressing low yields in propargylation steps
- Issue : Competing side reactions (e.g., elimination).
- Solutions :
- Use bulky bases (e.g., DBU) to minimize base-induced degradation.
- Optimize solvent polarity (e.g., switch from DMF to THF) .
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
Q. Resolving enantiomeric impurities in final products
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) .
Data Contradiction Analysis
8. Discrepancies in reported biological activity across studies
Potential causes and remedies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
